molecular formula C21H26N2O4 B13398412 7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

Cat. No.: B13398412
M. Wt: 370.4 g/mol
InChI Key: VYZFRSLZSBLYIC-UHFFFAOYSA-N
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Description

7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one is a complex organic compound belonging to the class of indole alkaloids . This compound is characterized by its unique spirocyclic structure, which includes an indole moiety fused with a tricyclic system. The presence of various functional groups such as hydroxy, methoxy, and ethylidene adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves multiple steps, typically starting with the construction of the indole core. This can be achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Subsequent steps involve the formation of the spirocyclic system and the introduction of the various functional groups through a series of reactions including alkylation, hydroxylation, and methoxylation. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Common reactions include:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The ethylidene group can be reduced to an ethyl group using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, influencing their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 7-Ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one include other indole alkaloids such as:

Properties

IUPAC Name

7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZFRSLZSBLYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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